molecular formula C8H10BrNO2S B13060277 (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13060277
M. Wt: 264.14 g/mol
InChI Key: YQFPKSZUYJCTNC-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: The brominated thiophene is methylated using methyl iodide or dimethyl sulfate.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or alcohol.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-chloro-5-methylthiophen-2-yl)propanoic acid
  • (3S)-3-Amino-3-(4-fluoro-5-methylthiophen-2-yl)propanoic acid
  • (3S)-3-Amino-3-(4-iodo-5-methylthiophen-2-yl)propanoic acid

Uniqueness

(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10BrNO2S/c1-4-5(9)2-7(13-4)6(10)3-8(11)12/h2,6H,3,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YQFPKSZUYJCTNC-LURJTMIESA-N

Isomeric SMILES

CC1=C(C=C(S1)[C@H](CC(=O)O)N)Br

Canonical SMILES

CC1=C(C=C(S1)C(CC(=O)O)N)Br

Origin of Product

United States

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